REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([C:11]2([CH3:16])[O:15][CH2:14][CH2:13][O:12]2)[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].C(=O)(O)[O-].[Na+].C(OCC)(=O)C.[CH3:28][N:29](C)C=O>>[C:28]([C:2]1[CH:3]=[C:4]([C:11]2([CH3:16])[O:15][CH2:14][CH2:13][O:12]2)[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9])#[N:29] |f:1.2|
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Name
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2-(3-chloro-4-nitrophenyl)-2-methyl-1,3-dioxolane
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Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1[N+](=O)[O-])C1(OCCO1)C
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Name
|
cuprous cyanide
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
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Type
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CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 11 hours
|
Duration
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11 h
|
Type
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STIRRING
|
Details
|
The mixture was stirred
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was separated
|
Type
|
CUSTOM
|
Details
|
the organic layer was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The oily residue was purified by column chromatography on silica gel (200 g)
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Type
|
WASH
|
Details
|
eluting with a mixture of toluene and ethyl acetate (20:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C=CC1[N+](=O)[O-])C1(OCCO1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |